0990CL

Übersicht

Beschreibung

0990CL ist ein spezifischer Inhibitor der heterotrimeren Gαi-Untereinheit. Es interagiert mit gereinigtem Go± im GDP-gebundenen Zustand und blockiert die α2AR-vermittelte Regulation von cyclischem Adenosinmonophosphat (cAMP) . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung zur Untersuchung von Signalwegen von G-Protein-gekoppelten Rezeptoren (GPCR) verwendet.

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen. Die detaillierte Syntheseroute und die industriellen Produktionsverfahren sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in verschiedenen Mengen für Forschungszwecke verfügbar ist .

Wirkmechanismus

Target of Action

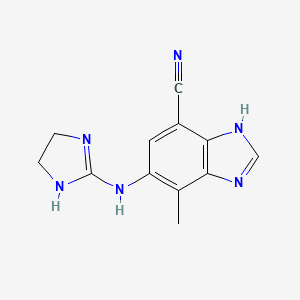

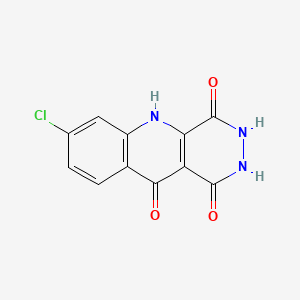

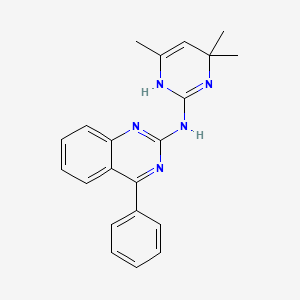

The primary target of 0990CL, also known as 4-Phenyl-N-(4,6,6-trimethyl-1,6-dihydropyrimidin-2-yl)quinazolin-2-amine, is the heterotrimeric Gαi subunit . This subunit is a part of the G protein-coupled receptor (GPCR) complex, which plays a crucial role in signal transduction across the cell membrane.

Mode of Action

This compound interacts directly with the Gαi subunit, acting as a specific inhibitor . This interaction blocks the regulation of cyclic adenosine monophosphate (cAMP) mediated by the α2 adrenergic receptor (α2AR) .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting the Gαi subunit, this compound prevents the α2AR from regulating cAMP levels. This disruption can affect various downstream effects, as cAMP is a key secondary messenger involved in many biological processes.

Result of Action

In vitro studies have shown that this compound can restore cAMP levels in HEK293 GloSensor cells when these levels have been reduced by the action of the α2AR and Gαi . At a dosage of 100 nM, it restores 31% of the reduction of cAMP .

Biochemische Analyse

Biochemical Properties

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can bind to specific receptors on the cell surface, modulating their activity and downstream signaling events .

Cellular Effects

The effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects the expression of genes involved in cell survival and proliferation, leading to changes in cellular behavior .

Molecular Mechanism

At the molecular level, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases involved in cell signaling pathways. By binding to the active site of these enzymes, the compound prevents their normal function, leading to downstream effects on cellular processes. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation over extended periods. Long-term studies have indicated that continuous exposure to 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects while effectively inhibiting tumor growth. At higher doses, there may be adverse effects, including toxicity to normal tissues and organs. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity .

Metabolic Pathways

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine can affect metabolic flux and alter the levels of key metabolites, influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Vorbereitungsmethoden

The synthesis of 0990CL involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is available in various quantities for research purposes .

Analyse Chemischer Reaktionen

0990CL durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Ähnlich wie bei der Oxidation sind detaillierte Bedingungen für die Reduktion nicht readily available.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien und Bedingungen für Substitutionsreaktionen mit this compound sind in der verfügbaren Literatur nicht spezifiziert.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

0990CL hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird verwendet, um Signalwege von GPCR und die Rolle von Gαi-Untereinheiten in verschiedenen biochemischen Prozessen zu untersuchen.

Biologie: Wird in Zellmodellen eingesetzt, um die Regulation der cAMP-Spiegel und die Auswirkungen der Inhibition von Gαi-Untereinheiten auf zelluläre Funktionen zu untersuchen.

Medizin: Mögliche Anwendungen in der Medikamentenentwicklung und im Verständnis der Mechanismen von Krankheiten, die mit der GPCR-Signalgebung zusammenhängen.

Industrie: Wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf GPCR-Signalwege abzielen.

Wirkmechanismus

This compound entfaltet seine Wirkung durch direkte Interaktion mit der Gαi-Untereinheit von heterotrimeren G-Proteinen. Diese Interaktion blockiert die α2AR-vermittelte cAMP-Regulation, was zu Veränderungen in zellulären Signalwegen führt. Die Verbindung zeigt Selektivität für Gαi gegenüber anderen G-Protein-Untereinheiten, wie z. B. Gαq .

Vergleich Mit ähnlichen Verbindungen

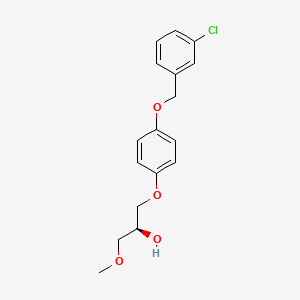

0990CL ist einzigartig in seiner spezifischen Inhibition der Gαi-Untereinheit. Ähnliche Verbindungen umfassen:

KH7: Ein löslicher Inhibitor der Adenylatcyclase, der auch die cAMP-Spiegel beeinflusst.

Torbafylline: Ein Phosphodiesterase-Inhibitor, der die cAMP-Signalgebung moduliert.

HJC0197: Blockiert selektiv die cAMP-induzierte Epac-Aktivierung.

HJC0350: Ein spezifischer EPAC2-Inhibitor.

Diese Verbindungen weisen einige Ähnlichkeiten mit this compound in Bezug auf ihre Auswirkungen auf die cAMP-Signalgebung auf, unterscheiden sich jedoch in ihren spezifischen Zielmolekülen und Wirkmechanismen.

Eigenschaften

IUPAC Name |

4-phenyl-N-(4,4,6-trimethyl-1H-pyrimidin-2-yl)quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5/c1-14-13-21(2,3)26-20(22-14)25-19-23-17-12-8-7-11-16(17)18(24-19)15-9-5-4-6-10-15/h4-13H,1-3H3,(H2,22,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXICUHJLOMNKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C(N1)NC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

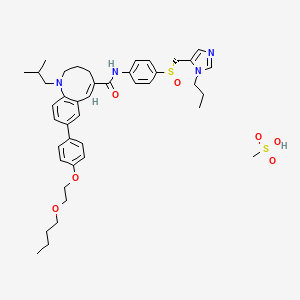

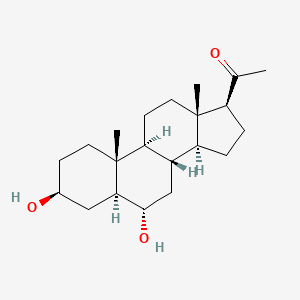

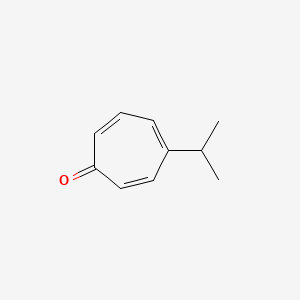

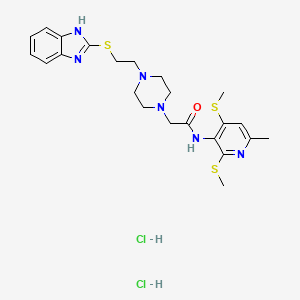

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(dimethylamino)-6,7,8,9-tetrahydro-5H-carbazol-3-yl]-4-fluorobenzamide](/img/structure/B1663810.png)

![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)